

Technical Guide: 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)tetrahydropyran is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring linked to a bromophenyl group, offers a versatile scaffold for the development of novel therapeutic agents and other complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of biaryl systems and other functionalized molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Bromophenyl)tetrahydropyran** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	811828-76-9	[1]
Molecular Formula	C ₁₁ H ₁₃ BrO	[1]
Molecular Weight	241.12 g/mol	[1]
Appearance	Not specified (likely a solid or oil)	
Storage	Room temperature, dry	[1]

Synthesis and Experimental Protocols

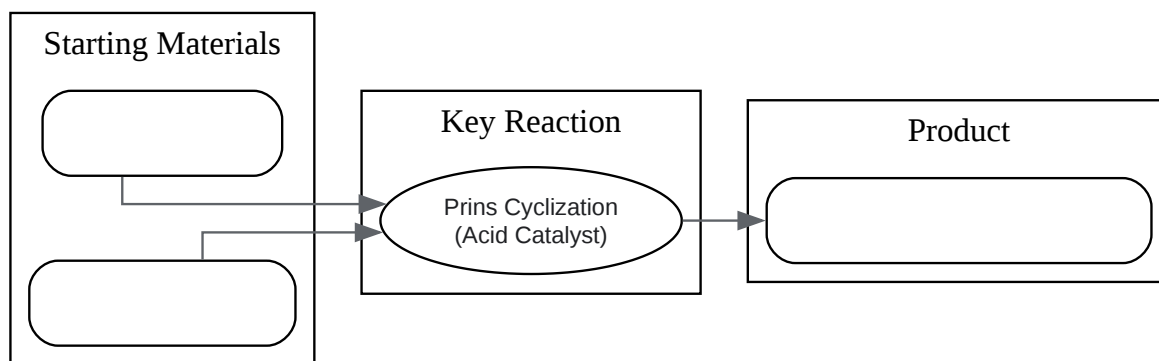
The synthesis of 4-aryltetrahydropyrans can be achieved through various synthetic strategies. While a specific detailed protocol for **4-(4-Bromophenyl)tetrahydropyran** is not readily available in the public domain, plausible synthetic routes can be inferred from established methods for analogous compounds.

General Synthesis Strategies for 4-Aryltetrahydropyrans

Several established methods for the synthesis of the 4-aryltetrahydropyran scaffold include:

- **Prins Cyclization:** This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 4-aryltetrahydropyrans, a substituted homoallylic alcohol can be reacted with an appropriate aryl aldehyde.[2]
- **Synthesis from Epoxides and Allylsilanes:** An efficient method for synthesizing 4-aryltetrahydropyrans involves the reaction of epoxides with allyltrimethylsilane in the presence of an arene, proceeding via a Prins cyclization mechanism.[3][4]
- **Oxonium-Ene Cyclization:** Dihydro- and tetrahydropyrans can be synthesized from aldehydes and substituted homoallyl alcohols mediated by a Lewis acid like boron trifluoride etherate.[5]

A logical workflow for a potential synthesis of **4-(4-Bromophenyl)tetrahydropyran** is depicted below.



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Caption: A potential synthetic workflow for **4-(4-Bromophenyl)tetrahydropyran** via Prins cyclization.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[6] It is often considered a bioisostere of a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor and modulating the lipophilicity of the molecule.[7]

4-(4-Bromophenyl)tetrahydropyran serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the bromo-phenyl group is particularly significant as it allows for further functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling

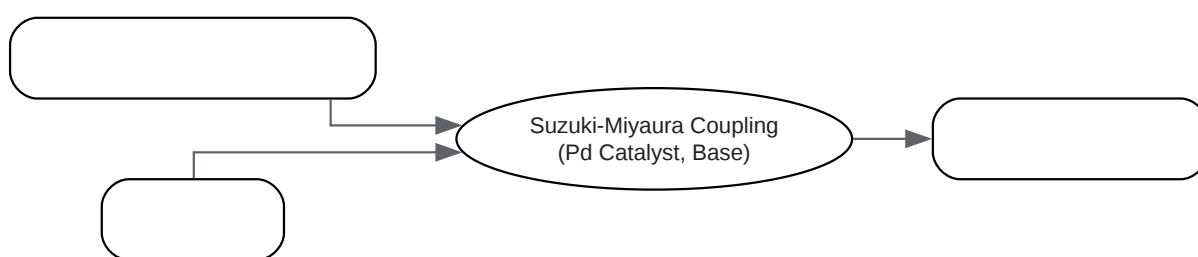
A primary application of **4-(4-Bromophenyl)tetrahydropyran** is in Suzuki-Miyaura coupling reactions.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron

compounds, leading to the synthesis of biaryl structures. These biaryl motifs are common in many pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for this substrate is not detailed, a general procedure can be adapted:

- **Reaction Setup:** To a reaction vessel, add **4-(4-Bromophenyl)tetrahydropyran**, a boronic acid or ester derivative, a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).
- **Inert Atmosphere:** The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.



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Caption: General scheme of the Suzuki-Miyaura coupling reaction involving **4-(4-Bromophenyl)tetrahydropyran**.

Role as a Bioisostere

In drug design, the tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine.[7] This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can introduce new interactions with biological targets through the ether oxygen. The 4-bromophenyl-tetrahydropyran scaffold can be utilized in structure-activity relationship (SAR) studies to explore the impact of this substitution on the biological activity of a lead compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of **4-(4-Bromophenyl)tetrahydropyran** itself or its direct involvement in signaling pathways. Its primary role reported is that of a synthetic intermediate. The biological activity of its derivatives would be highly dependent on the nature of the group introduced via the Suzuki-Miyaura or other coupling reactions.

Research on related bromophenyl-containing heterocyclic compounds has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, direct data for **4-(4-Bromophenyl)tetrahydropyran** is not available.

Conclusion

4-(4-Bromophenyl)tetrahydropyran is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of the tetrahydropyran ring, a common motif in bioactive molecules, and the reactive bromophenyl group, which allows for versatile functionalization through cross-coupling reactions. While direct biological data on the compound itself is scarce, its importance as a building block for creating diverse libraries of compounds for biological screening is evident. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

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